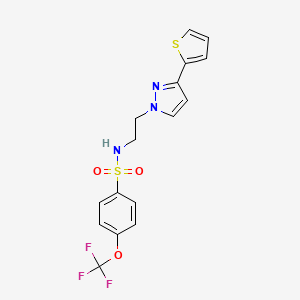
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14F3N3O3S2 and its molecular weight is 417.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of structural elements:
- Thiophene Ring : Contributes to its electronic properties and biological interactions.
- Pyrazole Ring : Known for various biological activities, including anti-inflammatory and anticancer effects.
- Trifluoromethoxy Group : Enhances lipophilicity and can influence receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially including:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in cancer proliferation or inflammation.
- Receptor Modulation : It could bind to various receptors, altering their activity and leading to therapeutic effects.
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit promising anticancer properties. For instance:
- IC50 Values : Studies have shown IC50 values ranging from 3.0 µM to 22.54 µM against various cancer cell lines, indicating potent antiproliferative effects compared to standard treatments like doxorubicin .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity:
- Inhibition of Pro-inflammatory Cytokines : Compounds with similar structures have demonstrated the ability to reduce levels of TNF-α and other inflammatory markers, suggesting potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Comparative Analysis
When compared to similar compounds, this compound offers unique advantages:
- Trifluoromethoxy Substitution : Imparts distinct electronic properties that enhance binding affinity and stability in biological systems.
Similar Compounds
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzamide | Methoxy instead of trifluoromethoxy | Moderate anticancer activity |
| N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-chlorobenzamide | Chlorine substitution | Lower binding affinity |
Eigenschaften
IUPAC Name |
N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S2/c17-16(18,19)25-12-3-5-13(6-4-12)27(23,24)20-8-10-22-9-7-14(21-22)15-2-1-11-26-15/h1-7,9,11,20H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFRLIKZMDDWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














